3,4-dimethoxy-5-propoxyBenzaldehyde

Description

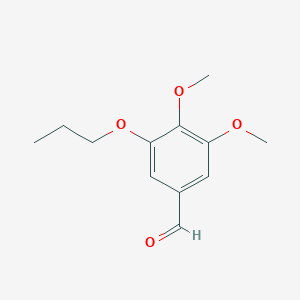

3,4-Dimethoxy-5-propoxyBenzaldehyde is a substituted aromatic aldehyde featuring methoxy (-OCH₃) groups at positions 3 and 4 and a propoxy (-OCH₂CH₂CH₃) group at position 5 of the benzaldehyde core.

The compound’s methoxy and propoxy substituents enhance lipophilicity compared to hydroxylated analogs (e.g., caffeic acid derivatives), making it suitable for applications in organic synthesis, pharmaceuticals, and materials science . Its aldehyde group enables participation in condensation and reduction reactions, as demonstrated in studies of similar aldehydes .

Properties

CAS No. |

90132-19-7 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3,4-dimethoxy-5-propoxybenzaldehyde |

InChI |

InChI=1S/C12H16O4/c1-4-5-16-11-7-9(8-13)6-10(14-2)12(11)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

OPKXJKATKJFAIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC(=C1OC)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-5-propoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde as the starting material.

Propoxylation: The aldehyde group is then converted to a propoxy group through a reaction with propyl bromide in the presence of a base such as potassium carbonate.

Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of 3,4-dimethoxy-5-propoxybenzaldehyde may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-5-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are employed.

Major Products Formed:

Oxidation: 3,4-Dimethoxy-5-propoxybenzoic acid.

Reduction: 3,4-Dimethoxy-5-propoxybenzyl alcohol.

Substitution: Substituted derivatives of the benzene ring.

Scientific Research Applications

3,4-Dimethoxy-5-propoxybenzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is explored for its potential therapeutic properties in drug discovery.

Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

3,4-Dimethoxy-5-propoxybenzaldehyde is similar to other benzaldehyde derivatives, such as 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. its unique combination of methoxy and propoxy groups provides distinct chemical properties and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity

The reactivity of aromatic aldehydes is heavily influenced by substituents. Evidence from EDAB-mediated reductions (Table 1, ) shows that aldehydes react faster than ketones, with benzaldehyde yielding 93% phenylmethanol under standard conditions . For 3,4-dimethoxy-5-propoxyBenzaldehyde:

- Electron-Donating Effects : Methoxy and propoxy groups donate electron density via resonance and induction, activating the aldehyde toward nucleophilic attack. This could enhance its reactivity in reductions compared to unsubstituted benzaldehyde.

- Steric Hindrance : The bulky propoxy group at position 5 may slow reaction kinetics relative to less-substituted analogs (e.g., 3,4-dimethoxybenzaldehyde).

Table 1: Reactivity Comparison of Substituted Benzaldehydes

Physical and Functional Properties

Solubility and Lipophilicity

- 3,4-Dimethoxy-5-PropoxyBenzaldehyde : The propoxy group increases lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over water. This contrasts with hydroxylated analogs like caffeic acid (3,4-dihydroxybenzeneacrylic acid), which exhibit higher aqueous solubility due to polar -OH groups .

- Volatility: Benzaldehyde derivatives with multiple substituents (e.g., methoxy, propoxy) exhibit lower volatility than unsubstituted benzaldehyde. notes that benzaldehyde’s volatility in food matrices is influenced by interactions with proteins; the target compound’s bulkier structure may further reduce volatility .

Table 2: Physicochemical Properties

Biological Activity

3,4-Dimethoxy-5-propoxyBenzaldehyde (C12H16O4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of 3,4-dimethoxy-5-propoxyBenzaldehyde features two methoxy groups and one propoxy group attached to a benzaldehyde backbone. Its molecular formula is C12H16O4, and it has a molecular weight of 224.25 g/mol. The presence of these substituents may influence its solubility, reactivity, and interaction with biological targets.

The biological activity of 3,4-dimethoxy-5-propoxyBenzaldehyde can be attributed to its ability to interact with various biomolecules. The aldehyde functional group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins involved in critical biochemical pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to 3,4-dimethoxy-5-propoxyBenzaldehyde. For instance, derivatives with similar structural features have shown selective toxicity towards malignant cells while sparing non-malignant cells. Such selectivity is often evaluated using the selectivity index (SI), which compares cytotoxic effects on malignant versus non-malignant cells .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | CC50 (µM) | SI (Malignant/Non-Malignant) |

|---|---|---|

| 3,4-Dimethoxy-5-propoxyBenzaldehyde | TBD | TBD |

| Compound A (Similar Structure) | 15 | 10 |

| Compound B (Similar Structure) | 25 | 8 |

Note: CC50 refers to the concentration required to kill 50% of the cells.

Mechanisms of Anticancer Activity

The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Compounds similar to 3,4-dimethoxy-5-propoxyBenzaldehyde have been shown to activate caspases involved in apoptosis pathways, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases, such as G1 or G2/M phases, thereby inhibiting cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Case Studies

Several case studies have investigated the biological activities of benzaldehyde derivatives:

- Study on Curcumin Analogues : Research has shown that modifications in the structure of curcumin analogues with methoxy groups enhance their anti-proliferative activity against gastric and esophageal cancer cells. This suggests that similar modifications in 3,4-dimethoxy-5-propoxyBenzaldehyde could yield promising anticancer agents .

- Cytotoxicity Evaluation : A study evaluating various benzylidene derivatives found that certain structural modifications significantly improved cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.